

2-Methylpyrimidine-4-carboxylic acid CAS number 13627-49-1 properties

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Compound of Interest	
Compound Name:	2-Methylpyrimidine-4-carboxylic acid
Cat. No.:	B081449
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An In-depth Technical Guide to **2-Methylpyrimidine-4-carboxylic Acid** (CAS: 13627-49-1)

Introduction

2-Methylpyrimidine-4-carboxylic acid, identified by CAS Number 13627-49-1, is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules and approved pharmaceuticals. The presence of both a reactive carboxylic acid handle and a methyl-substituted pyrimidine ring makes this molecule a versatile building block for the synthesis of complex chemical entities.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the compound's physicochemical properties, spectroscopic profile, reactivity, and applications, providing the field-proven insights necessary for its effective use in a laboratory and developmental setting.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application. The properties of **2-Methylpyrimidine-4-carboxylic acid** are summarized below. It presents as a solid, typically light brown to brown in color, with a melting point in the range of 204-206 °C.[1][2][3][4] Its solubility in water is a key practical attribute for certain experimental designs.[1]

Property	Value	Source(s)
CAS Number	13627-49-1	[1] [2] [5]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [2] [5]
Molecular Weight	138.12 g/mol	[1] [2] [5]
IUPAC Name	2-methylpyrimidine-4-carboxylic acid	[5]
Synonyms	2-Methyl-4-pyrimidinecarboxylic acid	[2] [5]
Appearance	Solid, Light brown to brown	[1] [2]
Melting Point	204 - 206 °C	[1] [2] [4]
Boiling Point	292.5 ± 13.0 °C (Predicted)	[2] [3]
Density	1.319 ± 0.06 g/cm ³ (Predicted)	[2] [3]
pKa	2.88 ± 0.10 (Predicted)	[2] [3]
Solubility	Soluble in water	[1]

Analytical Profile: Spectroscopic Characterization

Rigorous analytical characterization is essential for confirming the identity and purity of any research chemical. The following sections detail the expected spectroscopic signatures for **2-Methylpyrimidine-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The two aromatic protons on the pyrimidine ring will appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The methyl group protons will present as a singlet at approximately δ 2.6-2.7 ppm.[\[6\]](#) The acidic proton of the carboxyl group will be observed as a broad singlet, typically far downfield (>10 ppm), whose chemical shift is dependent on concentration and solvent.[\[7\]](#) This acidic proton signal will disappear upon the addition of D₂O due to proton exchange.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms. The carboxyl carbon is the most deshielded, appearing in the δ 165-185 ppm range.[7] The four carbons of the pyrimidine ring will resonate in the aromatic region (typically δ 120-170 ppm), and the methyl carbon will appear at the upfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. Carboxylic acids have a highly characteristic IR profile.[8]

- O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm^{-1} , which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. [7][9][10]
- C=O Stretch: A sharp, intense absorption peak corresponding to the carbonyl stretch will appear in the region of 1690-1760 cm^{-1} .[7][9][10] Conjugation with the pyrimidine ring will likely place this peak closer to the lower end of the range.
- C-O Stretch & O-H Bend: A C-O stretching vibration is expected between 1210-1320 cm^{-1} , and O-H bending can be observed in the 1395-1440 cm^{-1} and 910-950 cm^{-1} regions.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (138.12).
- Fragmentation: Key fragmentation pathways for pyrimidine carboxylic acids involve the carboxyl group.[11] Common fragments would include the loss of a hydroxyl radical ($[\text{M}-17]^+$), the loss of water ($[\text{M}-18]^+$), and the loss of the entire carboxyl group ($[\text{M}-45]^+$), which corresponds to the loss of COOH.[12][13]

Synthesis and Chemical Reactivity

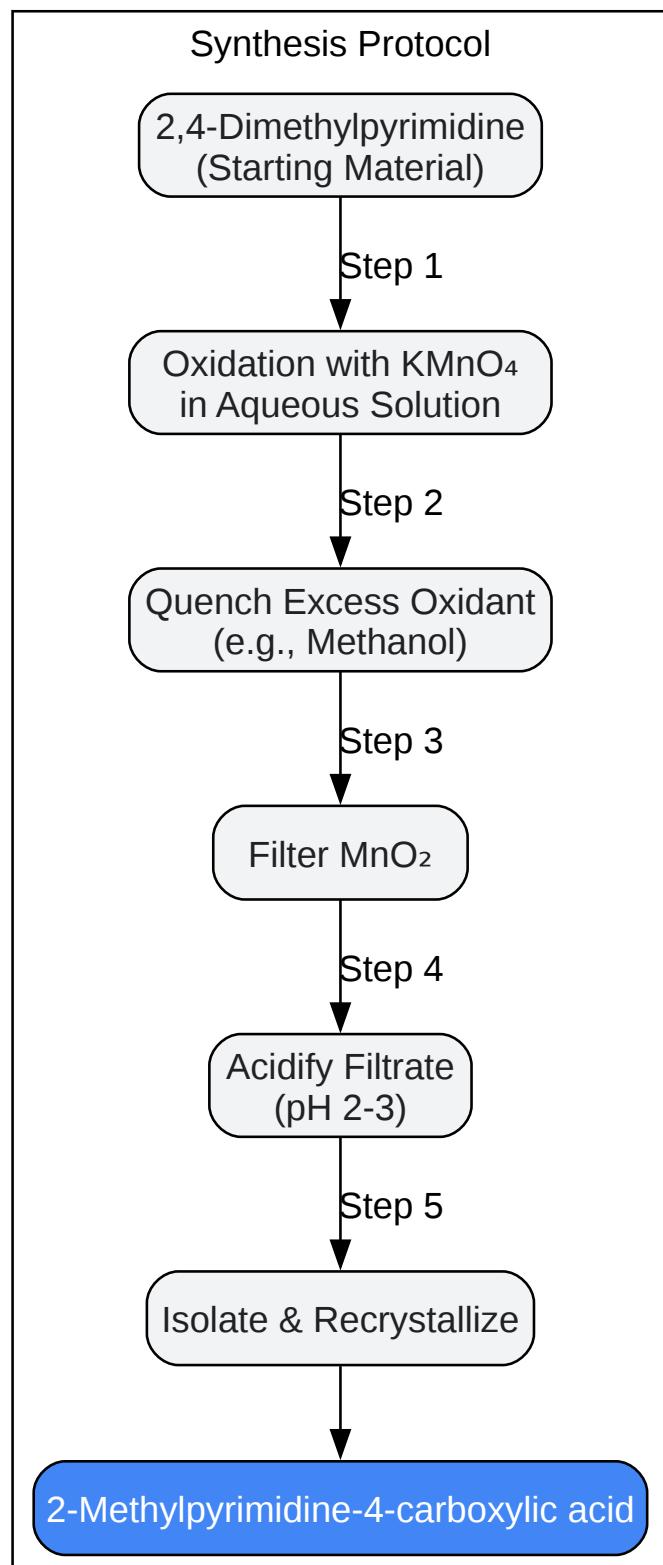
Understanding the synthesis and reactivity of **2-Methylpyrimidine-4-carboxylic acid** is paramount for its use as a synthetic intermediate.

Illustrative Synthetic Pathway

While various synthetic routes exist, a common approach for preparing pyrimidine-4-carboxylic acids is through the oxidation of the corresponding methylpyrimidine. This self-validating protocol ensures a reliable transformation of a readily available precursor.

Protocol: Oxidation of 2,4-Dimethylpyrimidine

- **Dissolution:** Dissolve the starting material, 2,4-dimethylpyrimidine, in an aqueous solution.
- **Oxidation:** Add a strong oxidizing agent, such as potassium permanganate ($KMnO_4$), dropwise to the stirred solution at an elevated temperature (e.g., ~ 350 K).^[14] The causality here is the selective oxidation of one of the methyl groups to a carboxylic acid. The pyrimidine ring is relatively stable to oxidation under these conditions.
- **Quenching:** After the reaction is complete, quench any excess oxidant with a reducing agent like methanol.^[14]
- **Filtration & Acidification:** Filter the hot solution to remove manganese dioxide byproduct. Acidify the filtrate to a pH of 2-3 with a strong acid (e.g., HCl).^[14] This protonates the carboxylate, causing the desired product to precipitate.
- **Isolation & Purification:** Isolate the crude product by filtration and purify it through recrystallization to yield pure **2-Methylpyrimidine-4-carboxylic acid**.



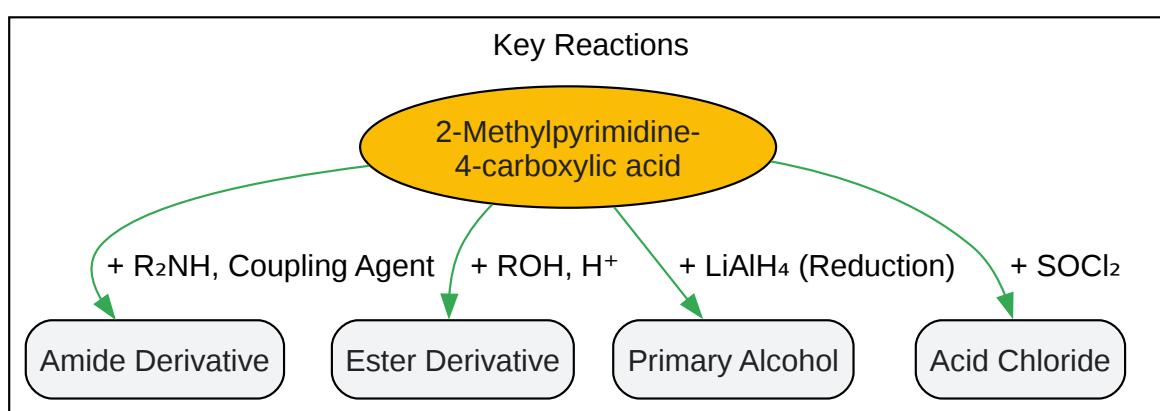
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Illustrative workflow for the synthesis of the target compound.

Core Reactivity

The compound's reactivity is dominated by its carboxylic acid functional group, which serves as a versatile handle for derivatization.

- **Amide Bond Formation:** This is arguably the most critical reaction in drug development. The carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides. This reaction is fundamental for building larger, more complex molecules and exploring structure-activity relationships (SAR).
- **Esterification:** Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol (2-methyl-4-(hydroxymethyl)pyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH_4).
- **Acid Chloride Formation:** Treatment with thionyl chloride (SOCl_2) or oxalyl chloride converts the carboxylic acid to the more reactive 2-methylpyrimidine-4-carbonyl chloride, a key intermediate for acylation reactions.



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Core reactivity pathways of the title compound.

Applications in Drug Discovery and Development

2-Methylpyrimidine-4-carboxylic acid is not typically an active pharmaceutical ingredient itself but rather a high-value building block.[15] Its utility stems from:

- Privileged Scaffold: The pyrimidine ring is a common motif in a vast number of FDA-approved drugs and biologically active compounds, known for its ability to interact with various biological targets.
- Synthetic Handle: The carboxylic acid at the 4-position provides a reliable point for synthetic elaboration, allowing chemists to attach different functional groups to probe interactions with a target protein or enzyme.
- Medicinal Chemistry Precursor: It is a precursor for synthesizing libraries of compounds for high-throughput screening. For example, derivatives of pyrimidine carboxylic acids have been investigated for various therapeutic applications, including as antimicrobial agents and calcium channel blockers.[16][17]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

GHS Hazard Information

The compound is classified as an irritant. All personnel must review the Safety Data Sheet (SDS) before handling.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Skin Irritation	GHS07	Warning	H315: Causes skin irritation
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation

(Data aggregated from ECHA C&L Inventory)[2][5]

Safe Handling Protocol

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).
 - Body Protection: Wear a lab coat.
- Handling Practices: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[\[18\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[\[5\]](#) [\[18\]](#)
 - Inhalation: Move the person to fresh air.
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage

Proper storage is crucial to maintain the compound's integrity and ensure safety.

- Long-Term Storage: Store in a freezer at or below -20°C.[\[2\]](#)[\[3\]](#)
- General Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[\[1\]](#)

Conclusion

2-Methylpyrimidine-4-carboxylic acid (CAS: 13627-49-1) is a foundational building block for chemical synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, predictable reactivity centered on the carboxylic acid group, and the inherent biological relevance of its pyrimidine core make it an invaluable tool for researchers. This guide provides the necessary technical framework for its safe and effective application, empowering scientists to leverage its full synthetic potential in the development of novel chemical entities.

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